molecular formula C16H8N2O4 B1199685 3,9-Dinitrofluoranthene CAS No. 22506-53-2

3,9-Dinitrofluoranthene

Cat. No. B1199685
CAS RN: 22506-53-2
M. Wt: 292.24 g/mol
InChI Key: FGDKXSJXYFAHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Dinitrofluoranthene is a nitronaphthalene.

Scientific Research Applications

  • Mutagenicity and Gene Mutation : DNF, particularly the 3,9 isomer, has been studied for its potential to induce DNA damage and mutagenicity. Research by Nakagawa et al. (1987) showed that 3,9-DNF could induce DNA-damaging activity and result in frameshift-type mutations in Salmonella typhimurium strains, indicating its powerful mutagenic properties (Nakagawa et al., 1987).

  • Carcinogenicity Studies : Studies have explored the carcinogenic potential of DNF isomers. Horikawa et al. (1991) found that 3,9-DNF, when implanted into rat lungs, resulted in a high incidence of lung tumors, suggesting its significant carcinogenic potential (Horikawa et al., 1991).

  • Tumorigenicity in Rats : Research on the tumorigenicity of DNF in rats by Tokiwa et al. (1987) demonstrated that both 3,7- and 3,9-DNF could induce tumors at the injection site in rats, with the majority classified as malignant fibrous histiocytoma (Tokiwa et al., 1987).

  • Environmental Chemistry and Analytical Methods : Inazu et al. (1996) studied the formation of mutagenic nitrofluoranthenes, including DNF, in various chemical reactions, highlighting the environmental chemistry aspect of these compounds (Inazu et al., 1996). Additionally, Hasei et al. (2014) developed an analytical method for detecting DNF in environmental samples, demonstrating its application in environmental monitoring (Hasei et al., 2014).

  • Metabolism Studies : The metabolism of nitrofluoranthenes, including 3,9-DNF, in rat lung subcellular fractions was investigated by Mitchell et al. (1993), providing insights into the metabolic pathways and activation processes of these compounds (Mitchell et al., 1993).

  • Chromosomal Aberration Test : Matsuoka et al. (1993) conducted chromosomal aberration tests using Chinese hamster cell lines with DNFs, contributing to genetic toxicity studies of these compounds (Matsuoka et al., 1993).

properties

CAS RN

22506-53-2

Product Name

3,9-Dinitrofluoranthene

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

3,9-dinitrofluoranthene

InChI

InChI=1S/C16H8N2O4/c19-17(20)9-4-5-10-11-2-1-3-13-15(18(21)22)7-6-12(16(11)13)14(10)8-9/h1-8H

InChI Key

FGDKXSJXYFAHHH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Color/Form

Yellow needles

melting_point

222-224 °C

Other CAS RN

22506-53-2

Pictograms

Health Hazard

synonyms

3,9-dinitrofluoranthene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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